molecular formula C15H13NO2S B1680232 1,4-dimethoxy-10H-acridine-9-thione CAS No. 141992-47-4

1,4-dimethoxy-10H-acridine-9-thione

Cat. No. B1680232
CAS RN: 141992-47-4
M. Wt: 271.3 g/mol
InChI Key: KFAKESMKRPNZTM-UHFFFAOYSA-N
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Description

“1,4-dimethoxy-10H-acridine-9-thione” is a chemical compound with the molecular formula C15H13NO2S. It’s an inhibitor of the Cdk4/cyclin D1 complex. Acridin-9(10H)-one based compounds are known for their thermally activated delayed fluorescence (TADF) properties .


Synthesis Analysis

The synthesis of acridin-9(10H)-one based compounds involves attaching an electron donor at the 3,6-sites of acridin-9(10H)-one as the acceptor . The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and high molecular rigidity .


Molecular Structure Analysis

The molecular structure of “1,4-dimethoxy-10H-acridine-9-thione” is characterized by the unique sp2-hybridization of the nitrogen atom of the acridone ring . This leads to a quasi-equatorial conformation and high molecular rigidity .

Scientific Research Applications

Cyclin-Dependent Kinase 4 (CDK4) Inhibition

NSC 625987 acts as a potent inhibitor of the CDK4/cyclin D1 complex, with an IC50 value of 0.2 µM . This inhibition is selective over other cyclin-dependent kinases such as CDK2/cyclin A, CDK2/cyclin E, and CDK1/cyclin A complexes . The compound’s ability to control the biological activity of CDK4 makes it a valuable tool for studying phosphorylation and dephosphorylation applications in cell cycle regulation and cancer research .

Anticancer Research

Due to its role as a CDK4 inhibitor, NSC 625987 has potential applications in anticancer research. CDK4 is known to be involved in the progression of various cancers, and its inhibition can lead to cell cycle arrest and potentially suppress tumor growth . The compound’s selectivity for CDK4 makes it a promising candidate for targeted cancer therapies.

Alzheimer’s Disease Treatment

Acridine derivatives, which include NSC 625987, have shown potential in the treatment of Alzheimer’s disease . These compounds can act as inhibitors of acetylcholinesterase, an enzyme associated with the progression of Alzheimer’s disease. By inhibiting this enzyme, NSC 625987 could help reduce the symptoms and slow the progression of the disease.

Antimicrobial and Antiviral Activities

The broader class of acridine/acridone analogues, to which NSC 625987 belongs, exhibits antimicrobial and antiviral activities . These properties make NSC 625987 a compound of interest for developing new treatments against bacterial and viral infections.

Cell Biology and Eryptosis

Research has indicated that NSC 625987 can influence eryptosis, a process of programmed cell death in erythrocytes . The presence of CDK4 in erythrocytes and the suppression of eryptosis by pharmacological inhibition of CDK4 with NSC 625987 suggests its potential application in studies related to cell biology and blood disorders.

Cellular Senescence

NSC 625987 has been studied for its effects on cellular senescence, particularly in the context of p53-dependent senescence . Cellular senescence is a critical tumor-suppressor mechanism, and the ability of NSC 625987 to modulate this process could have significant implications for therapeutic interventions in cancer and aging research.

Fluorescent Materials and Laser Technologies

Acridine derivatives are used as fluorescent materials for the visualization of biomolecules and in laser technologies due to their semi-planar heterocyclic structure . NSC 625987’s structural properties could make it suitable for applications in these areas, contributing to advancements in imaging and photonics.

Natural Product Synthesis

Acridine/acridone derivatives are found in natural plants and various marine organisms . The synthesis and study of NSC 625987 can contribute to the understanding of natural product chemistry and the development of bioactive compounds derived from natural sources.

properties

IUPAC Name

1,4-dimethoxy-10H-acridine-9-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S/c1-17-11-7-8-12(18-2)14-13(11)15(19)9-5-3-4-6-10(9)16-14/h3-8H,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAKESMKRPNZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)NC3=CC=CC=C3C2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90161912
Record name 1,4-Dimethyoxy-9(10H)-acridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-dimethoxy-10H-acridine-9-thione

CAS RN

141992-47-4
Record name 1,4-Dimethyoxy-9(10H)-acridinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141992474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC625987
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=625987
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Dimethyoxy-9(10H)-acridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-DIMETHYOXY-9(10H)-ACRIDINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5RCK1XO4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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